molecular formula C18H27NO2 B5681158 N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide

N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No. B5681158
M. Wt: 289.4 g/mol
InChI Key: QCWQXBUIHFWRBC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide, also known as CYT387, is a chemical compound that belongs to the class of JAK inhibitors. JAK inhibitors are a group of drugs that have been developed to treat various diseases, including cancer and autoimmune disorders. CYT387 is a promising drug candidate that has shown potential in preclinical studies.

Mechanism of Action

N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide works by inhibiting the activity of JAK2, which is a protein that plays a crucial role in the development of certain types of cancer and autoimmune disorders. JAK2 is involved in the signaling pathway that regulates the production of blood cells, and its overactivity has been linked to the development of myeloproliferative neoplasms, a group of blood cancers. By inhibiting JAK2, N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have several biochemical and physiological effects. It can inhibit the production of cytokines, which are proteins that play a crucial role in the immune response. N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide can also reduce the production of inflammatory mediators, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2, which makes it an ideal tool for studying the role of JAK2 in disease development. However, N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide. One potential direction is to investigate its potential as a treatment for myeloproliferative neoplasms, a group of blood cancers that are characterized by the overproduction of blood cells. Another potential direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide in humans, and to develop more effective formulations of the drug.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide involves several steps, including the reaction of 4-methoxy-3-methylbenzaldehyde with cyclohexylmagnesium bromide, followed by the reaction of the resulting product with butyryl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of JAK2, a protein that plays a crucial role in the development of certain types of cancer and autoimmune disorders. N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-14-13-15(11-12-17(14)21-2)7-6-10-18(20)19-16-8-4-3-5-9-16/h11-13,16H,3-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWQXBUIHFWRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide

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